Product packaging for Psycholeine(Cat. No.:CAS No. 144424-79-3)

Psycholeine

Cat. No.: B233730
CAS No.: 144424-79-3
M. Wt: 690.9 g/mol
InChI Key: HEDIOFZXUDVGEU-WATQSORBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psycholeine is a natural alkaloid extracted from Psychotria oleoides that functions as a weak antagonist of the somatostatin (SRIF) receptor . Research indicates that this compound displaces radiolabelled somatostatin in pituitary membrane preparations and can significantly reduce the SRIF-induced inhibition of adenylate cyclase activity stimulated by growth hormone releasing factor (GRF) . In parallel, studies on rat anterior pituitary cells show that this compound reduces the SRIF-induced inhibition of GH (Growth Hormone) release in a dose-dependent manner, without affecting basal adenylate cyclase activity or GH release when applied alone . This specific activity makes it a valuable research tool for investigating somatostatin signaling pathways, neuroendocrinology, and the regulation of hormone secretion. This product is supplied for Research Use Only (RUO) . It is strictly not intended for diagnostic or therapeutic procedures, or for human use. RUO products are essential tools for basic and applied research, including pharmaceutical development and the study of biological processes . CAS Number : 144424-79-3 Molecular Formula : C44H50N8 Molecular Weight : 690.93 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28INO B233730 Psycholeine CAS No. 144424-79-3

Properties

CAS No.

144424-79-3

Molecular Formula

C15H28INO

Molecular Weight

690.9 g/mol

IUPAC Name

(2R,11S)-5,14-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene

InChI

InChI=1S/C44H50N8/c1-26-25-45-37-43-21-24-52(4)40(49-35-29(13-9-15-31(35)43)41-19-22-50(2)38(41)46-33-17-7-5-11-27(33)41)44(26,43)32-16-10-14-30(36(32)48-37)42-20-23-51(3)39(42)47-34-18-8-6-12-28(34)42/h5-18,26,37-40,45-49H,19-25H2,1-4H3/t26?,37-,38+,39+,40+,41+,42+,43?,44?/m0/s1

InChI Key

HEDIOFZXUDVGEU-WATQSORBSA-N

SMILES

CC1CNC2C34C1(C(NC5=C(C=CC=C53)C67CCN(C6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)C12CCN(C1NC1=CC=CC=C21)C

Isomeric SMILES

CC1CN[C@@H]2C34C1([C@H](NC5=C(C=CC=C53)[C@]67CCN([C@H]6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)[C@]12CCN([C@H]1NC1=CC=CC=C21)C

Canonical SMILES

CC1CNC2C34C1(C(NC5=C(C=CC=C53)C67CCN(C6NC8=CC=CC=C78)C)N(CC4)C)C9=CC=CC(=C9N2)C12CCN(C1NC1=CC=CC=C21)C

Synonyms

Psycholeine

Origin of Product

United States

Ii. Structural Elucidation and Stereochemical Aspects

Determination of the Pyrrolidinoindoline Core Structure of Psycholeine

This compound is a complex tetrameric alkaloid, meaning its structure is composed of four linked monomeric units. acs.org It belongs to the broader family of polypyrrolidinoindoline alkaloids, which are derived from the amino acid tryptophan and are characterized by a repeating pyrrolidinoindoline skeleton. nih.govresearchgate.netnih.gov This core is a defining feature of a series of alkaloids found in specific plant genera, known for their intricate and challenging structures. nih.gov

The fundamental structure of this compound was established through extensive spectroscopic analysis and, crucially, by its chemical relationship to another co-isolated alkaloid, Quadrigemine C. nih.govacs.org Researchers determined that this compound is an isomer of Quadrigemine C, obtainable from the latter through an acid-catalyzed rearrangement. acs.orgnih.gov This chemical linkage was pivotal in confirming the connectivity of the atoms within the this compound molecule and establishing its place within the family of related alkaloids. nih.gov

Spectroscopic Methodologies Utilized for Structural Assignment

A suite of advanced spectroscopic methods was essential for the complete structural assignment of this compound, providing detailed insights into its molecular formula, connectivity, and spatial arrangement. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of this compound. This technique provided the molecular formula, C₄₄H₅₂N₈, confirming it as an isomer of Quadrigemine C. acs.org Fragmentation patterns observed in the mass spectrum also offer clues about the structural subunits and how they are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was the most powerful tool for elucidating the detailed structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments were conducted to map out the complete proton and carbon framework of the molecule. acs.org

¹H and ¹³C NMR: These experiments identified all the distinct proton and carbon environments within the molecule. The chemical shifts provided information about the electronic environment of each nucleus.

2D NMR: Techniques such as Double Quantum Filtered Correlation Spectroscopy (DQF COSY) were used to establish proton-proton coupling networks, identifying adjacent protons in the structure. Rotational Frame Overhauser Effect Spectroscopy (ROESY) provided information about protons that are close in space, which was critical for determining the molecule's three-dimensional conformation and the relative stereochemistry of its numerous chiral centers. acs.org

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity
283.7--
3a56.13.35m
429.51.90, 2.20m
552.72.70, 3.10m
634.13.05m
780.8--
7a148.9--
8129.5--
9129.87.10d
10119.56.80t
11124.16.95t
12109.96.60d
12a130.5--
N1-Me35.12.45s

Data adapted from a 1992 study by Guéritte-Voegelein et al. Note: This table represents a simplified depiction of the complex NMR data for one of the four subunits for illustrative purposes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the stereochemistry of chiral molecules. The CD spectrum of this compound was compared to those of the related alkaloids Hodgkinsine and Quadrigemine C. This comparison provided crucial supporting evidence for the proposed absolute configuration of the multiple stereocenters within the molecule. nih.govacs.org

Stereochemical Relationship and Chemical Correlation with Related Pyrrolidinoindoline Alkaloids

The structural elucidation of this compound is intrinsically linked to that of its chemical relatives, Quadrigemine C and Hodgkinsine. nih.gov These complex alkaloids share common structural motifs and biosynthetic origins, making comparative analysis a powerful tool for structural determination.

Relationship with Quadrigemine C: this compound and Quadrigemine C are stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. nih.govnih.gov The structure of this compound was definitively confirmed by its synthesis from Quadrigemine C under mild acidic conditions. acs.orgnih.gov This chemical correlation not only established the carbon skeleton of this compound but also linked their stereochemistries. The total synthesis of Quadrigemine C, and its subsequent conversion to this compound, rigorously confirmed the relative and absolute configuration of both molecules. nih.gov

Comparison with Hodgkinsine: Hodgkinsine is a trimeric pyrrolidinoindoline alkaloid, containing three tryptamine-derived units. nih.govresearchgate.net A comparative study of the NMR and CD spectra of Hodgkinsine and Quadrigemine C was instrumental in deducing the stereochemistry of Quadrigemine C. nih.gov Given the direct chemical link between Quadrigemine C and this compound, the stereochemical insights gained from Hodgkinsine were extended to elucidate the structure of this compound. nih.govacs.org This approach highlights the importance of studying entire families of natural products to solve complex structural challenges.

The intricate work involved in deciphering the structure and stereochemistry of this compound showcases a classic approach in natural product chemistry, where isolation, spectroscopic analysis, chemical transformation, and comparison with related compounds converge to reveal the precise architecture of complex molecules. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Quadrigemine C

Iii. Biosynthetic Pathways and Proposed Mechanistic Hypotheses

General Biosynthetic Hypotheses for Calycanthaceous Alkaloids and Cyclotryptamine Derivatives

Calycanthaceous alkaloids and cyclotryptamine derivatives are known for their complex, often dimeric or oligomeric structures, featuring fused pyrrolo[2,3-b]indole (B14758588) subunits nih.govmdpi.comoup.comresearchgate.net. The biosynthesis of these compounds is believed to originate from tryptamine (B22526), a derivative of the amino acid tryptophan wikipedia.orgescholarship.org. Hypotheses suggest that these alkaloids are formed through a series of enzymatic condensations, cyclizations, and rearrangements, often involving the dimerization or oligomerization of cyclotryptamine monomers mit.edufigshare.comacs.orgchemrxiv.org.

One proposed mechanism for the formation of dimeric calycanthaceous alkaloids involves the oxidative dimerization of tryptamine derivatives, leading to the formation of vicinal all-carbon quaternary stereocenters nih.govresearchgate.netcore.ac.uk. Synthetic strategies inspired by these hypothesized pathways often employ methods to assemble these cyclotryptamine subunits, such as diazene-directed assembly, to create complex intermediates that mimic biosynthetic steps figshare.comacs.org. The ability to construct these complex fused ring systems and stereocenters is a key challenge and focus in understanding their natural formation nih.govoup.com.

Role of Tryptamine Monomers and Indole (B1671886) Precursors in Psycholeine Biosynthesis

The fundamental building block for this compound and related indole alkaloids is widely accepted to be tryptophan, which is converted to tryptamine wikipedia.orgescholarship.org. Tryptamine serves as the primary monomeric precursor, providing the indole nucleus and the ethylamine (B1201723) side chain necessary for subsequent cyclization and condensation reactions wikipedia.orgontosight.ainih.govnih.gov.

The formation of this compound likely involves the assembly of multiple cyclotryptamine units, which themselves are derived from tryptamine mit.edufigshare.comchemrxiv.org. Research into the synthesis of this compound and its analogues highlights the critical role of these tryptamine-derived monomers in constructing the complex, fused polycyclic structures characteristic of the oligocyclotryptamine family mit.eduacs.orgchemrxiv.org. The precise stereochemical control and linkage of these monomers are central to the final alkaloid structure, suggesting a highly regulated enzymatic process in nature figshare.comchemrxiv.org.

Enzymatic Considerations and Key Intermediates in Indole Alkaloid Biosynthesis (e.g., Strictosidine (B192452) Pathway)

The biosynthesis of a vast array of indole alkaloids, including monoterpene indole alkaloids (MIAs), is initiated by the Pictet-Spengler condensation of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase (STR) wikipedia.orgescholarship.orgontosight.aifrontiersin.orgwikipedia.orgcjnmcpu.comresearchgate.netrsc.org. This reaction yields strictosidine, a universal precursor for many indole alkaloid pathways wikipedia.orgontosight.aifrontiersin.orgwikipedia.orgcjnmcpu.comresearchgate.netbiorxiv.org.

Following the formation of strictosidine, a series of enzymatic transformations occur. Strictosidine is deglycosylated by strictosidine glucosidase (SGD) to form strictosidine aglycone frontiersin.orgbiorxiv.orgnih.gov. This aglycone then undergoes various rearrangements and modifications catalyzed by other enzymes, such as dehydrogenases and cytochrome P450 monooxygenases, leading to diverse alkaloid skeletons biorxiv.orgnih.gov. For instance, the strictosidine pathway is crucial for the production of anti-cancer agents like vinblastine (B1199706) and vincristine (B1662923) frontiersin.orgwikipedia.org.

While this compound is a cyclotryptamine derivative and not a monoterpene indole alkaloid, the fundamental role of tryptamine and the general principles of indole alkaloid biosynthesis involving Pictet-Spengler reactions and subsequent enzymatic modifications are likely relevant. The complex, fused structures of this compound and related oligocyclotryptamines suggest a series of highly specific enzymatic steps, potentially involving the iterative assembly of cyclotryptamine units, where enzymes would control the formation of carbon-carbon bonds and stereocenters mit.edufigshare.comchemrxiv.org. The identification of enzymes like geissoschizine cyclase, which catalyzes key cyclization steps in MIA biosynthesis, underscores the importance of specific enzymatic machinery in shaping alkaloid diversity univ-tours.fr.

Iv. Advanced Synthetic Methodologies for Psycholeine and Its Analogues

Enantioselective Total Synthesis Strategies

The development of enantioselective methods has been crucial for the synthesis of Psycholeine in its naturally occurring form. These strategies ensure the precise three-dimensional arrangement of atoms, which is essential for the molecule's biological activity. The synthesis of (-)-Psycholeine is notably achieved through the acid-catalyzed rearrangement of its isomer, (-)-quadrigemine C. nih.gov Therefore, strategies often target the synthesis of (-)-quadrigemine C as the penultimate precursor.

One of the first successful enantioselective total syntheses of quadrigemine C and this compound was reported by Overman and colleagues. acs.org A key step in this approach was a double catalytic asymmetric Heck cyclization, which simultaneously installed the two peripheral quaternary stereocenters. acs.org This desymmetrization of a meso precursor was a critical maneuver to introduce chirality and construct the decacyclic core of the molecule. acs.org

More recent methodologies have focused on modular and convergent approaches to assemble the complex structure with even greater control and efficiency.

Convergent synthesis strategies offer a significant advantage in the construction of complex molecules like this compound. nih.gov Unlike linear syntheses where the molecule is built step-by-step, convergent approaches involve the independent synthesis of key fragments (monomers or dimers) which are then coupled together in the later stages. organic-chemistry.org This methodology enhances efficiency and allows for greater flexibility.

A prominent strategy employs the modular assembly of intact cyclotryptamine subunits. nih.govsigmaaldrich.com This approach allows for the directed and multiple assembly of these fragments into highly complex bis- and tris-diazene intermediates, which are precursors to the final alkaloid structure. nih.gov The modular design of this strategy provides a versatile platform for creating various diastereomers by controlling the stereochemistry of each individual subunit before the coupling steps. nih.gov

Convergent Synthesis Milestones Description Key Intermediates Reference
Initial FragmentsFunctionalized cyclotryptamine monomers are prepared independently.C3a- and C7-functionalized cyclotryptamines nih.gov
Fragment CouplingMonomers are assembled into dimers and trimers.Diazene (B1210634) dimers and trimers nih.gov
Final AssemblyAdvanced fragments are coupled to form the tetrameric core.Tetrameric tris-diazene intermediate nih.gov
RearrangementThe immediate precursor is converted to the final product.(-)-quadrigemine C nih.gov

A defining structural feature of this compound and its congeners is the presence of contiguous all-carbon quaternary stereocenters. The construction of these centers, particularly the vicinal (adjacent) C3a–C3a′ and C3a–C7′ linkages, is a formidable synthetic challenge. nih.gov

The diazene-directed assembly strategy provides a powerful solution for this problem. The photoextrusion of dinitrogen from carefully constructed diazene intermediates enables the completely stereoselective formation of the crucial carbon-carbon bonds. nih.govsigmaaldrich.com This process allows for the introduction of multiple quaternary stereogenic centers in a single step with complete control over both relative and absolute stereochemistry, independent of inherent substrate biases. nih.gov For instance, the synthesis of (-)-quadrigemine C via this method involved a step where the photoextrusion of three dinitrogen molecules from an advanced intermediate led to the controlled formation of four quaternary stereogenic centers. nih.govsigmaaldrich.com

An alternative approach, developed by Overman, utilized a double catalytic asymmetric Heck cyclization of a dibutenanilide precursor. This reaction effectively desymmetrizes a meso compound, simultaneously installing two peripheral quaternary stereocenters with high enantioselectivity (90% ee for the major isomer). acs.org

The diazene-directed assembly has emerged as a cornerstone of modern this compound synthesis. nih.gov This strategy relies on the formation of aryl-alkyl diazene linkers to connect intact cyclotryptamine monomers at specific positions (C3a–C3a′ and C3a–C7′). nih.govsigmaaldrich.com

The synthesis of these complex diazene intermediates was enabled by a novel methodology using electronically attenuated hydrazine-nucleophiles for a silver-promoted addition to C3a-bromocyclotryptamines. organic-chemistry.org Once the multi-component diazene is assembled, it is subjected to photolysis. The light-induced extrusion of nitrogen gas (N₂) from the diazene linker forges a carbon-carbon bond between the two fragments with complete stereochemical fidelity. nih.gov This method's power lies in its ability to pre-organize the fragments and then form the challenging bonds in a predictable and controlled manner, making it a highly effective tool for synthesizing oligocyclotryptamine alkaloids. nih.gov

Key Chemical Reactions Employed in this compound Synthesis

The total synthesis of this compound relies on a toolkit of powerful chemical reactions to build its complex framework. These reactions are employed to create the initial building blocks and to couple them together with high precision.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a powerful tool for synthesizing aromatic ketones. While it is widely used in the synthesis of many natural products to modify aromatic cores like indole (B1671886), its application as a key step in the advanced, convergent total syntheses of this compound itself is not prominently documented in the landmark publications. The primary strategies have instead relied on other methods for fragment coupling and functionalization.

Desymmetrizing Double Heck Cyclization

While the total synthesis of this compound has been a subject of interest, specific literature detailing a "desymmetrizing double Heck cyclization" approach for this particular molecule is not extensively documented. However, the principles of intramolecular Heck reactions are widely applied in the synthesis of alkaloids and other complex natural products, often to construct key carbocyclic or heterocyclic ring systems. nih.gov A hypothetical desymmetrizing double Heck cyclization for a precursor to this compound would likely involve a carefully designed substrate with two prochiral centers. The palladium catalyst, in conjunction with a chiral ligand, would then orchestrate two sequential intramolecular cyclizations in a way that selectively forms one enantiomer of a key intermediate, thus breaking the symmetry of the starting material.

The success of such a strategy would hinge on several factors:

Substrate Design: The precursor molecule would need to be synthesized with two strategically placed halide (or triflate) groups and two alkene moieties, positioned to allow for the desired ring formations.

Catalyst System: The choice of palladium precursor and, crucially, the chiral ligand would be critical in controlling the stereochemical outcome of the desymmetrization.

Reaction Conditions: Optimization of solvent, base, temperature, and additives would be necessary to achieve high yield and enantioselectivity.

This type of advanced synthetic strategy offers the potential for a highly efficient and stereocontrolled route to the core structure of this compound, though its specific application to this target remains a prospective synthetic challenge rather than a documented achievement.

Development of Synthetic Analogues and Derivatives for Mechanistic and Structure-Activity Relationship Studies

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, providing invaluable insights into the mechanism of action and the relationship between a molecule's structure and its biological activity. nih.gov For this compound, which has been identified as a weak antagonist of somatostatin (B550006) receptors, the development of synthetic analogues would be crucial for elucidating the specific molecular interactions responsible for this activity and for potentially developing more potent or selective compounds. nih.gov

Mechanistic studies on synthetic analogues would aim to answer several key questions:

Which structural features of the this compound scaffold are essential for binding to the somatostatin receptor?

How do modifications to different parts of the molecule affect its binding affinity and functional activity (i.e., antagonist, agonist, or allosteric modulator)?

Can the selectivity for different somatostatin receptor subtypes be altered by structural changes?

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues. A hypothetical SAR study on this compound might involve the modifications listed in the table below.

Modification SiteType of ModificationRationale for Investigation
Indole NitrogenAlkylation, AcylationTo probe the role of the N-H group in hydrogen bonding or steric interactions.
Aromatic RingsSubstitution (e.g., with halogens, alkyl, or alkoxy groups)To investigate the influence of electronic and steric properties on binding affinity.
Pyrrolidine RingAlteration of stereochemistry, introduction of substituentsTo explore the importance of the three-dimensional shape of this moiety for receptor interaction.
Linker between Indole and Pyrrolidine UnitsVariation in length and flexibilityTo determine the optimal spatial arrangement of the two key structural components.

By synthesizing and testing a library of such analogues, researchers could build a comprehensive model of the pharmacophore responsible for this compound's activity. This knowledge could then be used to design novel compounds with improved pharmacological profiles. While extensive SAR studies on a wide range of synthetic this compound analogues are not yet prevalent in the published literature, the foundational understanding of its activity as a somatostatin antagonist provides a clear roadmap for future research in this area. mdpi.comnih.gov

V. Molecular Mechanisms of Biological Activity in Vitro and Preclinical Studies

Psycholeine's Interactions with Somatostatin (B550006) Receptors

This compound has demonstrated significant interactions with somatostatin receptors (SRIF receptors), suggesting a role in regulating physiological processes controlled by somatostatin.

Enzymatic Target Interactions and Biological Activities of Related Indole (B1671886) Alkaloids (e.g., MAO-A, Acetylcholinesterase)

This compound, a complex alkaloid isolated from the tropical plant Psychotria oleoides (family Rubiaceae), is primarily recognized for its interaction with somatostatin receptors, where it acts as a weak antagonist influencing growth hormone secretion ontosight.aimedkoo.comnih.govnih.govmdpi.comscite.ai. While direct experimental data detailing this compound's interaction with Monoamine Oxidase A (MAO-A) or Acetylcholinesterase (AChE) is not extensively documented, its classification as an indole alkaloid places it within a broad family of natural compounds known for diverse pharmacological activities, including the modulation of these critical enzymes mdpi.commdpi.com. This section explores the enzymatic target interactions and associated biological activities of indole alkaloids related to this compound, providing context for the broader pharmacological potential of this chemical class.

Monoamine oxidases (MAOs) are crucial enzymes involved in the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. MAO-A, specifically, plays a significant role in the metabolism of these monoamines, and its inhibition is a key strategy in the pharmacological treatment of depression and other mood disorders tandfonline.commdpi.comwikipedia.orgfrontiersin.org. Several indole alkaloids, particularly those derived from plants within the Psychotria genus, have demonstrated potent MAO-A inhibitory activity. For instance, specific azepine-indole alkaloids such as nemorosine A, cimitrypazepine, and fargesine, isolated from Psychotria nemorosa, have shown significant MAO-A inhibition with IC50 values in the low micromolar range researchgate.net. Monoterpene indole alkaloids (MIAs) from Psychotria suterella and Psychotria laciniata have also exhibited strong MAO-A inhibition, with fractions showing IC50 values as low as 0.57 ± 1.12 μg/mL tandfonline.com. These findings highlight the indole alkaloid scaffold's potential for developing MAO-A inhibitors with neuroprotective and antidepressant properties tandfonline.commdpi.comnih.gov.

Table 1: Indole Alkaloid MAO-A Inhibitory Activity

Compound NameSource/ClassIC50 (µM)Biological Activity Context
Nemorosine AAzepine-indole alkaloid (Psychotria nemorosa)0.9MAO-A inhibition, potential neuroprotection
CimitrypazepineAzepine-indole alkaloid (Psychotria nemorosa)1.4MAO-A inhibition, potential neuroprotection
FargesineAzepine-indole alkaloid (Psychotria nemorosa)1.4MAO-A inhibition, potential neuroprotection
MIA Fraction (SAE-F3)Monoterpene Indole Alkaloids (P. suterella)0.57 ± 1.12 µg/mLMAO-A inhibition
MIA Fraction (LAE-F4)Monoterpene Indole Alkaloids (P. laciniata)1.05 ± 1.15 µg/mLMAO-A inhibition
MIA 1Monoterpene Indole Alkaloids (Psychotria spp.)50.04 ± 1.09 µg/mLMAO-A inhibition
MIA 2Monoterpene Indole Alkaloids (Psychotria spp.)132.5 ± 1.33 µg/mLMAO-A inhibition

Note: IC50 values are presented as reported in the literature. Units of µg/mL for fractions are maintained as found.

Acetylcholinesterase (AChE) is another vital enzyme, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the cognitive symptoms of neurodegenerative diseases, most notably Alzheimer's disease mdpi.comnih.govnih.govresearchgate.netwikipedia.org. The indole alkaloid scaffold is well-represented among potent AChE inhibitors. For example, compounds derived from Rauvolfia reflexa, such as rescinnamine (B1680530) (compound 7), have demonstrated significant AChE inhibitory activity with an IC50 of 11.01 µM karger.com. Similarly, indole alkaloids from Ervatamia hainanensis, like voacangine (B1217894) and coronaridine, exhibit potent AChE inhibition with IC50 values of 4.4 µM and 8.6 µM, respectively mdpi.com. Other indole alkaloids, including angustidine (B1228045) and nauclefine from Nauclea officinalis, have shown anticholinesterase activity, primarily against butyrylcholinesterase (BChE), with IC50 values of 1.03 µM and 7.70 µM, respectively mdpi.com. The potent AChE inhibitory activity of various indole alkaloids underscores their potential as leads for novel therapeutic agents targeting cholinergic dysfunction in neurological disorders nih.govresearchgate.net.

Vi. Analytical Chemistry Methodologies for Psycholeine Research

Chromatographic Techniques for Separation and Quantification of Alkaloids

Chromatography is fundamental to isolating and quantifying specific alkaloids from a complex mixture, such as a plant extract. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like most alkaloids. For a hypothetical analysis of Psycholeine, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for the separation of alkaloids based on their hydrophobicity.

A typical HPLC method for the separation of alkaloids similar to the theoretical this compound might use a gradient elution. The process would start with a high concentration of a weak solvent (e.g., water with an acidifier like formic acid to improve peak shape) and gradually increase the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This gradient allows for the elution of a wide range of compounds with varying polarities.

Table 1: Illustrative HPLC Gradient for Hypothetical this compound Analysis

Time (minutes) % Solvent A (0.1% Formic Acid in Water) % Solvent B (Acetonitrile) Flow Rate (mL/min)
0.0 95 5 1.0
20.0 40 60 1.0
25.0 5 95 1.0

Detection would commonly be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the chromophore of the this compound molecule absorbs maximally. For quantification, a calibration curve would be constructed using a purified this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. If this compound or its derivatives were found to be sufficiently volatile and stable at high temperatures, GC-MS could be employed. Often, less volatile alkaloids require a derivatization step (e.g., silylation) to increase their volatility before GC analysis.

In a hypothetical GC-MS analysis, the sample would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase would separate compounds based on their boiling points and interactions with the phase. The separated compounds would then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Advanced Mass Spectrometry for Metabolite Identification and Structural Confirmation (e.g., LC-MS, LC-HR-MS)

For a comprehensive analysis of a novel compound like this compound, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method. This technique provides both separation and mass information, allowing for the detection and tentative identification of the compound in complex mixtures.

High-Resolution Mass Spectrometry (LC-HR-MS) would be particularly crucial. By providing a highly accurate mass measurement of the parent ion, LC-HR-MS allows for the determination of the elemental formula of this compound. For example, if an HR-MS analysis of a hypothetical this compound ion returned an exact mass of 285.1754, this would strongly suggest a molecular formula of C18H23NO2 (calculated exact mass: 285.1729), a plausible formula for an alkaloid.

Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS^n). In this process, the this compound parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable clues about the compound's structure, such as the presence of specific functional groups or substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

While mass spectrometry can provide a molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous elucidation of a molecule's three-dimensional structure. A purified sample of the hypothetical this compound would be dissolved in a deuterated solvent and analyzed using a suite of NMR experiments.

Key NMR experiments for structural analysis would include:

¹H NMR: To identify the number and types of protons in the molecule, as well as their neighboring environments.

¹³C NMR: To determine the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and placing functional groups.

Table 2: Hypothetical ¹H and ¹³C NMR Data for a Fictional this compound Moiety

Position ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (δ ppm)
1 7.25 (d, 8.5) 125.4
2 6.80 (d, 8.5) 115.8
3 - 145.2
4a 3.10 (dd, 12.0, 5.0) 55.6
5 2.95 (m) 30.1
6 1.85 (m) 22.7

By carefully analyzing the data from these combined spectroscopic and chromatographic techniques, a complete and confirmed chemical structure for a novel alkaloid like the hypothetical this compound could be established.

Vii. in Vitro Metabolism Studies and Metabolic Profiling

Utilization of In Vitro Enzyme Preparations for Metabolic Investigations

To elucidate the metabolic pathways of Psycholeine, a panel of in vitro enzyme preparations would be utilized. Each system offers distinct advantages for assessing different aspects of biotransformation.

Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily from hepatocytes, and are a rich source of Phase I enzymes, particularly cytochrome P450 (CYP) monooxygenases. springernature.com Human liver microsomes (HLM) are the gold standard for predicting human hepatic clearance and identifying CYP-mediated metabolic pathways. brycekallen.compharmaron.com They are used in metabolic stability assays to determine the intrinsic clearance of a compound.

Recombinant cDNA-expressed Enzymes: These are individual drug-metabolizing enzymes, such as specific CYP isoforms, expressed in cell lines (e.g., insect cells or bacteria). They are instrumental in reaction phenotyping to pinpoint exactly which enzymes are responsible for the metabolism of a drug candidate. mdpi.com

S9 Mix: This is the supernatant fraction of a liver homogenate centrifuged at 9000g. It contains both microsomal and cytosolic enzymes, including Phase I and some Phase II enzymes like sulfotransferases. springernature.commdpi.com The S9 mix provides a more comprehensive picture of metabolism than microsomes alone.

Hepatocytes: Intact, viable liver cells, either freshly isolated or cryopreserved, represent the most physiologically relevant in vitro model. They contain a full complement of Phase I and Phase II enzymes, as well as transporters, allowing for the study of the complete metabolic profile of a compound, including uptake, metabolism, and efflux. springernature.commdpi.com

Identification of Key Metabolic Enzymes Involved in this compound Biotransformation Pathways

A crucial objective of in vitro metabolism studies is to identify the specific enzymes responsible for the biotransformation of the parent compound. This is vital for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics, including many drugs. mdpi.commdpi.com These enzymes are primarily responsible for oxidative metabolism. mdpi.com Key human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.comyoutube.com

To determine the involvement of CYPs in this compound metabolism, a series of experiments would be conducted:

Metabolic Stability Assays: The rate of disappearance of this compound when incubated with human liver microsomes in the presence of the cofactor NADPH would provide an initial indication of CYP-mediated metabolism. pharmaron.com

Recombinant Human CYPs: Incubating this compound with a panel of individual recombinant CYP enzymes would definitively identify which isoforms are capable of metabolizing the compound.

While CYPs are predominant, other enzyme systems can also play a significant role in drug biotransformation. ijpcbs.comnih.govnih.gov

Flavin-Monooxygenases (FMOs): These enzymes, like CYPs, are located in the endoplasmic reticulum and catalyze the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. ijpcbs.comresearcher.life Their contribution can be assessed by observing metabolism in the absence of CYP activity or by using specific FMO inhibitors.

Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of neurotransmitters and are also involved in the metabolism of some xenobiotics containing amine groups. ijpcbs.comresearcher.life The potential involvement of MAOs in this compound metabolism would be investigated, particularly if the compound possesses a monoamine-like structure.

Glucuronosyltransferases (UGTs): These are key Phase II enzymes that conjugate glucuronic acid to the parent drug or its Phase I metabolites, increasing water solubility and facilitating excretion. youtube.com The formation of glucuronide conjugates of this compound or its metabolites would be investigated using liver microsomes supplemented with the cofactor UDPGA, or in hepatocytes.

Qualitative and Quantitative Assessment of Metabolite Formation and Enzyme Kinetics in Preclinical Models

Once the metabolic pathways are broadly identified, the focus shifts to the detailed characterization of the metabolites formed and the kinetics of the enzymatic reactions.

Qualitative Assessment: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary tool for the qualitative analysis of metabolites. nih.gov By comparing the mass spectra of samples from incubations with and without the active enzyme system, novel metabolites can be detected and their structures elucidated based on their fragmentation patterns.

Quantitative Assessment: Quantitative analysis involves measuring the concentration of the parent compound and its metabolites over time. This is typically performed using tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govmdpi.com

Enzyme Kinetics: To understand the efficiency of the metabolic processes, enzyme kinetic parameters are determined. This involves incubating varying concentrations of the substrate (this compound) with the enzyme preparation and measuring the rate of product formation. libretexts.orgkhanacademy.org The data are then fitted to kinetic models, most commonly the Michaelis-Menten equation, to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govteachmephysiology.com These parameters are crucial for predicting the potential for saturation of metabolic pathways and for extrapolating in vitro data to the in vivo situation. nih.gov

The following tables are hypothetical examples of the type of data that would be generated from the in vitro metabolism studies of this compound.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes) This compound Remaining (%)
0 100
5 85
15 62
30 38
60 15

This interactive table illustrates the percentage of the parent compound, this compound, remaining over time when incubated with human liver microsomes. A decrease in the percentage indicates metabolic turnover.

Table 2: Hypothetical Identification of Human CYP Isoforms Involved in this compound Metabolism

CYP Isoform Metabolite Formation Rate (pmol/min/pmol CYP)
CYP1A2 5.2
CYP2C9 12.8
CYP2C19 25.4
CYP2D6 88.1
CYP3A4 115.6

This interactive table shows hypothetical rates of metabolite formation when this compound is incubated with individual recombinant cytochrome P450 enzymes. Higher rates suggest a greater role for that specific isoform in the compound's metabolism.

Table 3: Hypothetical Enzyme Kinetic Parameters for the Formation of a Major Metabolite of this compound by CYP3A4

Kinetic Parameter Value
Vmax (pmol/min/mg protein) 450
Km (µM) 25
Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) 18

This interactive table presents hypothetical Michaelis-Menten kinetic parameters for the formation of a primary metabolite of this compound by the CYP3A4 enzyme. These values help in predicting the efficiency and capacity of the metabolic pathway.

Viii. Applications of Psycholeine As a Chemical Probe in Biomedical Research

Utility in Target Validation and Functional Characterization of Molecular Targets

A primary application of a chemical probe is to validate and characterize its molecular target. Psycholeine has been instrumental in confirming the function of somatostatin (B550006) receptors (SSTRs) due to its specific antagonistic properties. Research has demonstrated that this compound can effectively displace radiolabeled somatostatin from its binding sites on pituitary membrane preparations, indicating a direct interaction with the receptor. This competitive binding is a cornerstone of target validation, providing evidence that the observed biological effects of this compound are mediated through this specific molecular target.

The potency of this interaction has been quantified, with studies reporting an IC50 value of 10 M for the displacement of [I]N-Tyr-SRIF (a radiolabeled somatostatin analog). This moderate affinity allows for the reversible modulation of somatostatin receptor activity, a key characteristic of a useful chemical probe. By demonstrating a direct and quantifiable interaction, this compound serves as a tool to confirm the presence and functional relevance of somatostatin receptors in various tissues and cell types.

The functional characterization of somatostatin receptors is further enabled by this compound's ability to antagonize the downstream effects of receptor activation. For instance, the activation of somatostatin receptors typically leads to the inhibition of adenylate cyclase. This compound has been shown to significantly reduce this somatostatin-induced inhibition, thereby confirming the functional coupling of the receptor to this signaling pathway. This antagonistic activity provides a means to dissect the specific roles of somatostatin receptors in cellular signaling cascades.

Table 1: In Vitro Activity of this compound
ParameterDescriptionValueReference
Binding Affinity (IC50)Concentration of this compound required to displace 50% of radiolabeled somatostatin from pituitary membrane preparations.10-5 M
Functional AntagonismDemonstrated ability to reduce somatostatin-induced inhibition of adenylate cyclase activity.Effective at 10-5 M

Role in Exploring and Elucidating Biological Pathways and Phenotypes

Beyond target validation, this compound is a valuable tool for exploring and elucidating the biological pathways and phenotypes regulated by somatostatin. A well-established role of somatostatin is the inhibition of growth hormone (GH) secretion from the anterior pituitary gland. nih.gov this compound's ability to antagonize this effect has been demonstrated in primary pituitary cell cultures. When these cells are stimulated with growth hormone-releasing factor (GRF), the subsequent inhibitory effect of somatostatin on GH release is dose-dependently reduced by this compound.

This finding is significant as it allows researchers to probe the intricacies of the neuroendocrine regulation of growth. By selectively blocking the somatostatin-mediated inhibitory pathway, this compound can help to isolate and study the stimulatory pathways, such as that of GRF. This aids in constructing a more complete picture of the hormonal control of growth and metabolism. Notably, at moderate concentrations, this compound itself does not affect basal GH release or adenylate cyclase activity, highlighting its specific antagonistic role in the context of somatostatin signaling.

The use of this compound can, therefore, help to delineate the physiological consequences of somatostatin receptor blockade. This has implications for understanding conditions characterized by dysregulated growth hormone secretion. By observing the phenotypic changes in cellular models upon treatment with this compound, researchers can infer the roles of endogenous somatostatin in maintaining hormonal homeostasis.

Table 2: Effect of this compound on Growth Hormone Secretion
Experimental ConditionEffect of this compoundObserved OutcomeReference
GRF-stimulated GH release in the presence of somatostatinDose-dependently reduces the inhibitory effect of somatostatin.Increased GH secretion compared to somatostatin-treated cells.
Basal GH release (in the absence of somatostatin)No significant effect at moderate concentrations.GH secretion remains at baseline levels.

Integration with Genetic Methods for Comprehensive Biological Understanding

For a more profound understanding of biological systems, the integration of chemical probes like this compound with genetic methods offers a powerful synergistic approach. While specific studies detailing the combined use of this compound and genetic techniques are not yet prevalent, the principles of chemical genetics provide a clear framework for such investigations. Chemical genetics utilizes small molecules to perturb protein function, offering temporal control that can complement genetic approaches like gene knockout or knockdown.

Furthermore, chemogenomic screening could be employed to identify genetic modifiers of this compound's activity. A genome-wide screen (e.g., using a CRISPR or siRNA library) could identify genes that, when silenced, either enhance or suppress the phenotypic effects of this compound. This could uncover novel components of the somatostatin signaling pathway or identify unexpected off-target effects. Such an approach provides an unbiased way to map the cellular networks in which a chemical probe is active.

The combination of a selective chemical probe with precise genetic perturbations allows for a multi-faceted approach to target validation and pathway analysis. While genetic methods can definitively establish the necessity of a gene for a particular function, chemical probes offer the ability to modulate the function of the resulting protein in a reversible and dose-dependent manner. This integrated approach is crucial for a comprehensive biological understanding and for the validation of new therapeutic targets.

Q & A

How can researchers formulate a well-structured research question on Psycholeine’s mechanisms of action using established frameworks like PICOT?

  • Methodological Answer : Apply the PICOT framework to define:
    • P opulation (e.g., specific neuronal cell lines or animal models),
    • I ntervention (this compound dosage or administration method),
    • C omparison (control groups or alternative compounds),
    • O utcome (measurable neurochemical changes, e.g., dopamine levels),
    • T imeframe (acute vs. chronic exposure).
      Use "shell" tables to organize variables and validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What are the key considerations for designing experiments to assess this compound’s neurochemical effects in vivo?

  • Methodological Answer :
    • Sample Design : Specify species, strain, age, and sample size (power analysis required). Include sociodemographic variables (e.g., sex differences) .
    • Controls : Use placebo and active comparator groups to isolate this compound-specific effects.
    • Data Collection : Employ platforms like Qualtrics for behavioral assays and HPLC for neurochemical quantification. Ensure replication protocols are detailed (e.g., temperature, administration routes) .

Q. What strategies ensure effective literature reviews for this compound-related hypotheses?

  • Methodological Answer :
    • Database Selection : Use PsycINFO, PubMed, and Google Scholar with filters for peer-reviewed articles (2015–2025). Avoid non-academic sources (e.g., ) .
    • Search Terms : Combine keywords (e.g., “this compound AND dopamine receptors”) with Boolean operators.
    • Critical Appraisal : Prioritize studies with transparent methodologies and replication data. Cross-reference primary sources for synthesis .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s dose-response relationships across studies?

  • Methodological Answer :
    • Data Triangulation : Compare experimental conditions (e.g., species, dosage ranges) using meta-analysis tools.
    • Confounding Variables : Statistically control for factors like bioavailability differences or co-administered compounds.
    • Replication : Reproduce conflicting studies with standardized protocols (e.g., ISO guidelines for animal models) .

Q. What methodologies improve reproducibility in this compound synthesis and purification?

  • Methodological Answer :
    • Protocol Transparency : Document reaction conditions (e.g., solvents, catalysts, temperatures) in supplemental materials. Use NMR and HPLC-MS for purity validation .
    • Batch Consistency : Implement quality control metrics (e.g., ≥95% purity thresholds) and share raw spectral data via repositories like Zenodo .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) be integrated to study this compound’s systemic effects?

  • Methodological Answer :
    • Experimental Design : Use longitudinal sampling to capture dynamic changes. Pair RNA-seq with LC-MS metabolomics for pathway analysis.
    • Data Integration : Apply bioinformatics tools (e.g., WGCNA, MetaboAnalyst) to identify cross-omic correlations. Validate findings via targeted assays (e.g., qPCR) .

Tables for Key Methodological Comparisons

Variable This compound Study A This compound Study B
Dosage Range 10–50 mg/kg (acute)5–20 mg/kg (chronic)
Primary Outcome Dopamine ↑ (p<0.01)Serotonin ↔ (p=0.12)
Confounders Controlled Age, sexDiet, circadian rhythm
Replication Status Partially replicated Unreplicated

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.